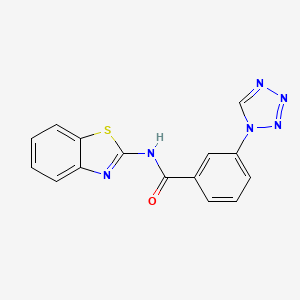![molecular formula C15H22N2O2 B5702867 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine, also known as DMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine is not fully understood. However, it has been proposed that 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine may act by inhibiting the activity of enzymes involved in the biosynthesis of neurotransmitters such as dopamine and serotonin. 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has also been found to modulate the activity of ion channels, which may contribute to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has also been found to exhibit antiviral activity by inhibiting viral replication. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has been found to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. However, one limitation of 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine. Finally, future studies may also focus on the development of novel derivatives of 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride in the presence of a base to form 3,5-dimethylphenyl chloroacetate. This intermediate is then reacted with 4-methylpiperazine in the presence of a base to form 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine. The overall reaction scheme is shown below:
Scientific Research Applications
1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has also been found to have a potential role in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has been found to exhibit anxiolytic and sedative effects.
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-8-13(2)10-14(9-12)19-11-15(18)17-6-4-16(3)5-7-17/h8-10H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVLWPCISVVCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)
![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5702830.png)
![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)
![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)

![4-[(3,3-diphenylpropanoyl)amino]benzoic acid](/img/structure/B5702850.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)

